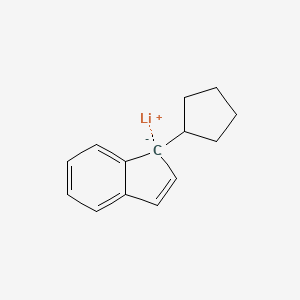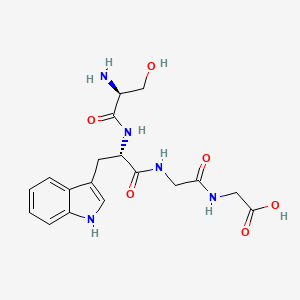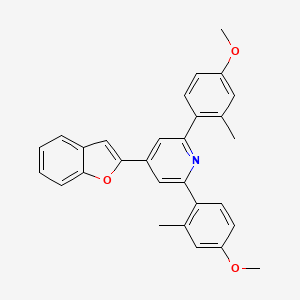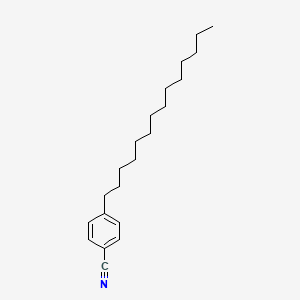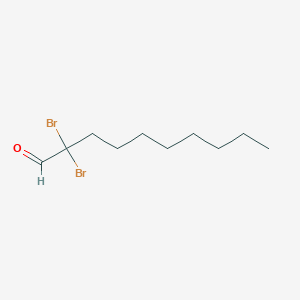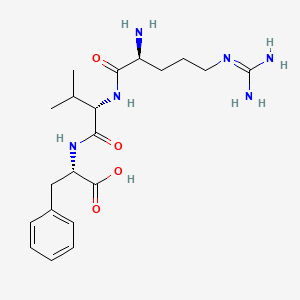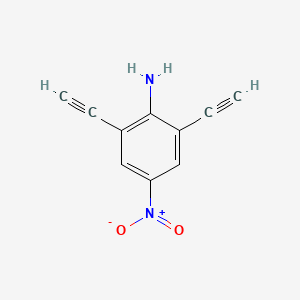
Benzenamine, 2,6-diethynyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,6-diethynyl-4-nitro- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of benzenamine (aniline) with ethynyl groups at the 2 and 6 positions and a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-diethynyl-4-nitro- typically involves multi-step organic reactions. One common method is the nitration of 2,6-diethynylaniline.
Industrial Production Methods
Industrial production of Benzenamine, 2,6-diethynyl-4-nitro- may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-diethynyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (Fe/HCl) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of meta-substituted derivatives.
Scientific Research Applications
Benzenamine, 2,6-diethynyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-diethynyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,6-dimethyl-4-nitro-: Similar structure but with methyl groups instead of ethynyl groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains dimethylamino groups instead of ethynyl groups.
Nitrobenzene: A simpler compound with only a nitro group attached to the benzene ring.
Uniqueness
Benzenamine, 2,6-diethynyl-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct chemical and physical properties. The ethynyl groups enhance the compound’s reactivity and potential for forming complex structures, while the nitro group contributes to its electron-withdrawing characteristics and potential biological activity.
Properties
CAS No. |
716380-66-4 |
|---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2,6-diethynyl-4-nitroaniline |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h1-2,5-6H,11H2 |
InChI Key |
CEJWTEZAXXRWHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1N)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


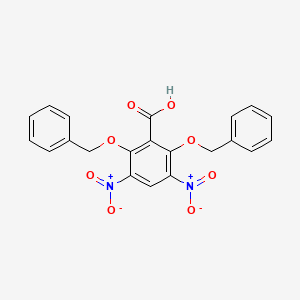
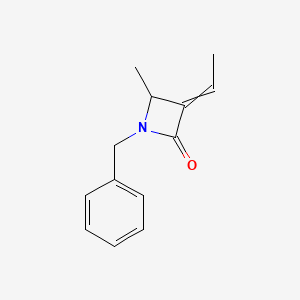
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)


